1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a benzyl group, a chlorine atom, a cycloheptyl ring, and a carboxamide group, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of Substituents: The benzyl, chloro, and cycloheptyl groups are introduced through various substitution reactions.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structure and biological activity.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but differs in its substituents, leading to different biological activities and applications.
1H-Pyrazole-5-carboxamide Derivatives: These compounds have similar carboxamide groups but may vary in other substituents, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
Properties
CAS No. |
956369-64-5 |
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Molecular Formula |
C19H24ClN3O |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-benzyl-5-chloro-N-cycloheptyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H24ClN3O/c1-14-17(19(24)21-16-11-7-2-3-8-12-16)18(20)23(22-14)13-15-9-5-4-6-10-15/h4-6,9-10,16H,2-3,7-8,11-13H2,1H3,(H,21,24) |
InChI Key |
PNKONZIDCALVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2CCCCCC2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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